molecular formula C14H18BrNO B14145260 (3-Bromophenyl)(3,5-dimethyl-1-piperidinyl)methanone CAS No. 333345-94-1

(3-Bromophenyl)(3,5-dimethyl-1-piperidinyl)methanone

Cat. No.: B14145260
CAS No.: 333345-94-1
M. Wt: 296.20 g/mol
InChI Key: FOCXMJPJQNTAHI-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3,5-dimethyl-1-piperidinyl)methanone is an organic compound with the molecular formula C14H18BrNO It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3,5-dimethyl-1-piperidinyl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3,5-dimethyl-1-piperidinyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3-Bromophenyl)(3,5-dimethyl-1-piperidinyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3,5-dimethyl-1-piperidinyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(3,5-dimethyl-1-piperidinyl)methanone
  • (3-Chlorophenyl)(3,5-dimethyl-1-piperidinyl)methanone
  • (3-Fluorophenyl)(3,5-dimethyl-1-piperidinyl)methanone

Uniqueness

(3-Bromophenyl)(3,5-dimethyl-1-piperidinyl)methanone is unique due to the presence of the bromine atom in the phenyl ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

333345-94-1

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

(3-bromophenyl)-(3,5-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H18BrNO/c1-10-6-11(2)9-16(8-10)14(17)12-4-3-5-13(15)7-12/h3-5,7,10-11H,6,8-9H2,1-2H3

InChI Key

FOCXMJPJQNTAHI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)C

Origin of Product

United States

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